molecular formula C21H20ClN5 B2714849 1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline CAS No. 489422-72-2

1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline

Cat. No.: B2714849
CAS No.: 489422-72-2
M. Wt: 377.88
InChI Key: FQIFHHCFBDKBBY-UHFFFAOYSA-N
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Description

1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1,2,3,4-tetrahydroquinoline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water . The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is unique due to its combination of the triazine ring with the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other triazine derivatives .

Properties

IUPAC Name

1-[4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c22-19-23-20(26-13-5-9-15-7-1-3-11-17(15)26)25-21(24-19)27-14-6-10-16-8-2-4-12-18(16)27/h1-4,7-8,11-12H,5-6,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIFHHCFBDKBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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